molecular formula C16H17KN2O4S B12510315 Penicillin G, potassium salt

Penicillin G, potassium salt

Cat. No.: B12510315
M. Wt: 372.5 g/mol
InChI Key: IYNDLOXRXUOGIU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin G, potassium salt, also known as benzylpenicillin potassium, is a natural penicillin antibiotic. It is effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria. This compound, is commonly used in the treatment of severe bacterial infections such as endocarditis, meningitis, pericarditis, septicemia, and severe pneumonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G, potassium salt, is synthesized through the fermentation of the Penicillium chrysogenum mold. The fermentation process produces penicillin G, which is then chemically converted to its potassium salt form. The chemical designation of this compound, is 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, monopotassium salt .

Industrial Production Methods: In industrial settings, penicillin G is produced in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate penicillin G. The isolated penicillin G is then reacted with potassium hydroxide to form this compound. The final product is crystallized and dried to obtain a pure, stable form suitable for medical use .

Chemical Reactions Analysis

Types of Reactions: Penicillin G, potassium salt, undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Penicillin G, potassium salt, has a wide range of applications in scientific research:

Mechanism of Action

Penicillin G, potassium salt, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacterium. The primary molecular targets are the PBPs, which are essential for cell wall synthesis .

Comparison with Similar Compounds

Uniqueness of Penicillin G, Potassium Salt: this compound, is unique due to its high efficacy against Gram-positive bacteria and its rapid action when administered parenterally. It is particularly effective in treating severe infections where high concentrations of the antibiotic are required quickly .

Properties

IUPAC Name

potassium;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDLOXRXUOGIU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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